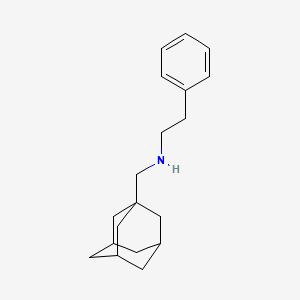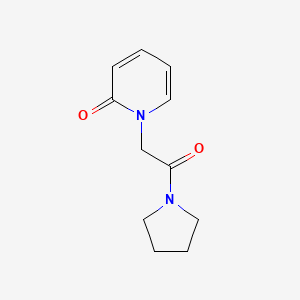
(2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid, also known as L-AP3, is a non-proteinogenic amino acid that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid is related to its ability to block mGluR1 and mGluR5. These receptors are involved in the modulation of synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. By blocking these receptors, (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid can modulate synaptic transmission and plasticity, which can have significant effects on neuronal function.
Biochemical and physiological effects:
The biochemical and physiological effects of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid are related to its ability to modulate synaptic transmission and plasticity. In animal models, (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has been shown to reduce pain sensitivity, which suggests that it may have potential applications in the treatment of chronic pain. (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has also been shown to affect learning and memory, which suggests that it may have potential applications in the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in lab experiments are related to its specificity and potency in blocking mGluR1 and mGluR5. This allows researchers to study the role of these receptors in different physiological and pathological conditions. However, the limitations of using (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in lab experiments are related to its potential off-target effects, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the study of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid. One direction is the development of more specific and potent mGluR1 and mGluR5 antagonists, which can be used to study the role of these receptors in different physiological and pathological conditions. Another direction is the study of the potential therapeutic applications of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in the treatment of chronic pain and cognitive disorders. Further research is needed to fully understand the potential of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in different fields of study.
Conclusion:
In conclusion, (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid is a non-proteinogenic amino acid that has gained significant attention in the field of scientific research due to its potential applications in different fields. The synthesis of this compound requires a high level of expertise in organic chemistry, and it has been extensively studied for its potential applications in neuroscience, pain perception, and cognitive disorders. The mechanism of action of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid is related to its ability to block mGluR1 and mGluR5, which can modulate synaptic transmission and plasticity. The advantages of using (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid in lab experiments are related to its specificity and potency, while the limitations are related to its potential off-target effects. The future directions for the study of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid include the development of more specific and potent mGluR1 and mGluR5 antagonists and the study of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid can be achieved through several methods. One of the most common methods is the use of L-glutamic acid as a starting material, which is then converted into (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid through a series of chemical reactions. Another method involves the use of protected intermediates, which are then deprotected to obtain the final product. The synthesis of this compound requires a high level of expertise in organic chemistry, and the yield of the final product can vary depending on the method used.
Applications De Recherche Scientifique
(2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has been extensively studied for its potential applications in different fields. In neuroscience, (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has been used to study the mechanism of synaptic transmission and plasticity. It has been shown to block the metabotropic glutamate receptor subtype 1 (mGluR1) and mGluR5, which are involved in the modulation of synaptic plasticity. (2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid has also been used in the study of pain perception, where it has been shown to reduce pain sensitivity in animal models.
Propriétés
IUPAC Name |
(2S)-5-amino-5-oxo-2-(3-phenylpropanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-12(17)8-7-11(14(19)20)16-13(18)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,15,17)(H,16,18)(H,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNIEBFHGAMOER-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)



![N-[(4-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7499573.png)
![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)


![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)


![7-(3-chloro-4-ethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7499623.png)
![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)
![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)